

physical and chemical properties of N-Hexanoyldihydrosphingosine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Hexanoyldihydrosphingosine**

Cat. No.: **B043511**

[Get Quote](#)

N-Hexanoyldihydrosphingosine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Hexanoyldihydrosphingosine, also known as C6 dihydroceramide, is a saturated short-chain ceramide that plays a crucial role in cell biology research. As a stable and metabolically inactive analog of the bioactive C6 ceramide, it serves as an essential negative control in studies investigating ceramide-mediated signaling pathways, particularly those involved in apoptosis, cell cycle arrest, and cellular stress responses. This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and biological significance of **N-Hexanoyldihydrosphingosine**.

Core Physical and Chemical Properties

N-Hexanoyldihydrosphingosine is a well-defined sphingolipid characterized by a dihydrosphingosine backbone N-acylated with a hexanoic acid chain. Its saturated nature distinguishes it from its unsaturated counterpart, C6 ceramide, rendering it biologically less active in many cellular signaling cascades.

Property	Value	Source
Molecular Formula	C ₂₄ H ₄₇ NO ₃	[1]
Molecular Weight	397.64 g/mol	[1]
Appearance	White Crystalline Solid or waxy solid	[2]
Solubility	Soluble in DMF (25 mg/ml), DMSO (5 mg/ml), and ethanol (10 mg/ml). [3] Also reported to be soluble in 100% ethanol (>25mg/ml) and DMSO (>50mg/ml). [4]	[3] [4]
Storage	Store at -20°C, tightly sealed. Stable for at least one year. Stock solutions in organic solvents are stable for up to 3 months at -20°C.	[3] [4]
Melting Point	No data available	[1]
Boiling Point	No information available	[1]

Experimental Protocols

Synthesis of N-Hexanoyldihydrosphingosine

A common and effective method for the synthesis of N-acyl ceramides, including **N-Hexanoyldihydrosphingosine**, involves the acylation of a sphingoid base with an activated fatty acid. One such method utilizes N-hydroxysuccinimide (NHS) esters of the desired fatty acid.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- D-erythro-dihydrosphingosine (sphinganine)
- Hexanoic acid

- N-hydroxysuccinimide (NHS)
- Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide
- Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)
- Recrystallization solvent (e.g., methanol)

Procedure:

- Activation of Hexanoic Acid: React hexanoic acid with N-hydroxysuccinimide in the presence of a coupling agent like DCC in an anhydrous solvent. This reaction forms the N-hydroxysuccinimide ester of hexanoic acid.
- N-acylation of Dihydrosphingosine: The activated hexanoic acid (NHS-hexanoate) is then reacted with D-erythro-dihydrosphingosine. The amino group of dihydrosphingosine nucleophilically attacks the carbonyl group of the NHS ester, leading to the formation of an amide bond and the release of NHS.
- Purification: The resulting **N-Hexanoyldihydrosphingosine** is typically purified by recrystallization from a suitable solvent like methanol to yield a pure, crystalline product.[\[6\]](#) The purity can be assessed by thin-layer chromatography (TLC).[\[5\]](#)

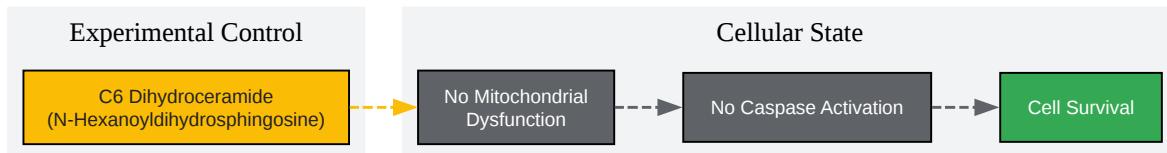
Analysis of N-Hexanoyldihydrosphingosine

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the methods of choice for the sensitive and specific analysis of ceramides.[\[8\]](#)[\[9\]](#)[\[10\]](#)

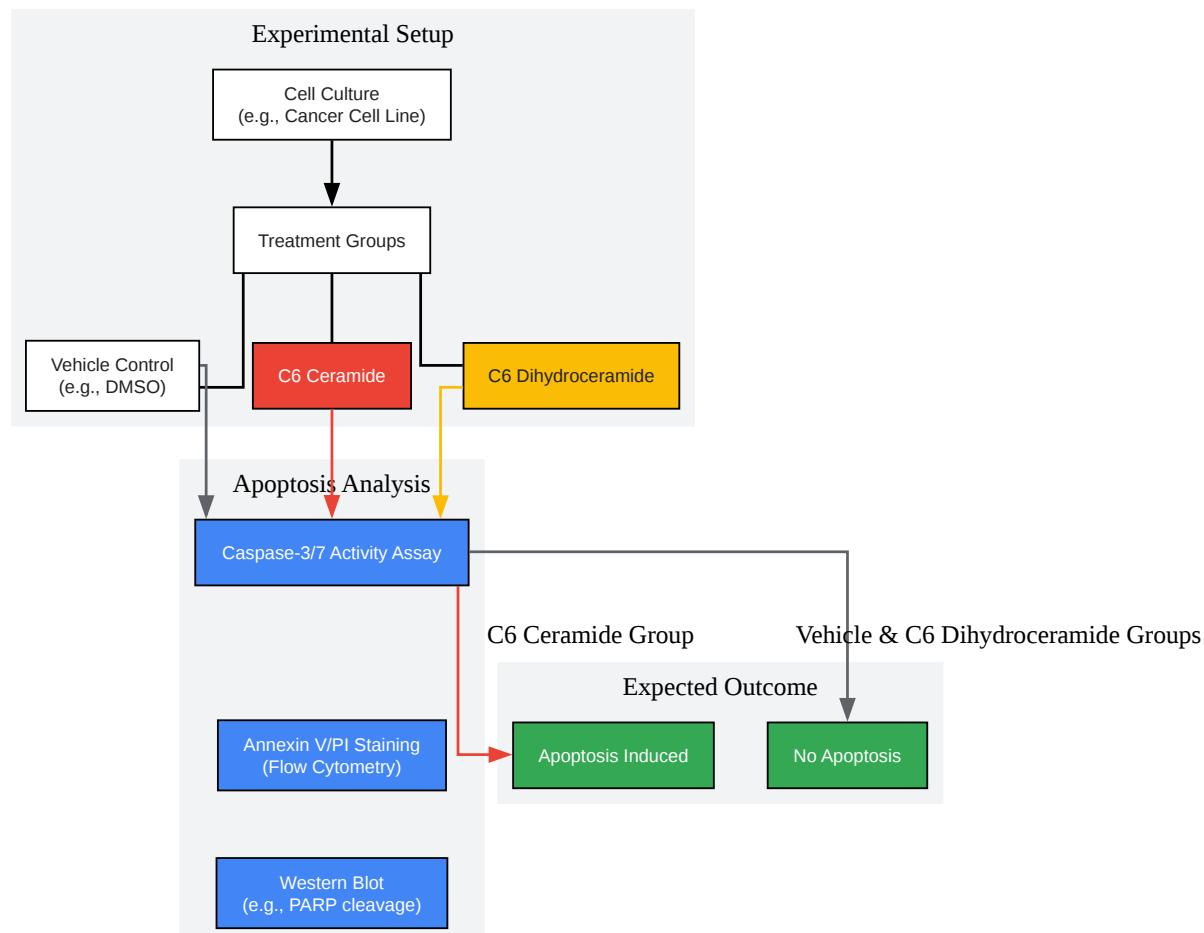
Instrumentation:

- HPLC system with a suitable column (e.g., C8 or C18 reversed-phase)
- Mass spectrometer with an electrospray ionization (ESI) source

General LC-MS/MS Method:


- Sample Preparation: Lipids, including **N-Hexanoyldihydrosphingosine**, are extracted from biological samples using a solvent system such as the Bligh and Dyer method. For plasma samples, an additional solid-phase extraction step using a silica column may be necessary to isolate sphingolipids.[9]
- Chromatographic Separation: The extracted lipids are separated on a reversed-phase HPLC column using a gradient elution with a mobile phase typically consisting of a mixture of methanol, water, and an organic modifier like formic acid or ammonium formate to improve ionization.
- Mass Spectrometric Detection: The eluting compounds are ionized using ESI and detected by the mass spectrometer. For quantitative analysis, multiple reaction monitoring (MRM) is often employed, where specific precursor-to-product ion transitions for **N-Hexanoyldihydrosphingosine** and an internal standard are monitored for high selectivity and sensitivity.

Biological Role and Signaling Pathways


N-Hexanoyldihydrosphingosine is primarily utilized in research as a negative control for its unsaturated and biologically active counterpart, N-Hexanoyl-D-erythro-sphingosine (C6 ceramide). C6 ceramide is a cell-permeable short-chain ceramide that mimics the effects of endogenous ceramides and is a well-established inducer of apoptosis in various cell types.[11] In contrast, **N-Hexanoyldihydrosphingosine**, due to the saturation of the sphingoid backbone, is metabolically inactive and does not typically trigger the same apoptotic signaling cascades. [3]

The differential effects of these two molecules are critical for elucidating the specific signaling pathways mediated by ceramide. The following diagrams illustrate the contrasting roles of C6 ceramide and C6 dihydroceramide in the context of apoptosis induction.

[Click to download full resolution via product page](#)**Figure 1:** Pro-apoptotic signaling pathway of C6 Ceramide.[Click to download full resolution via product page](#)**Figure 2:** Inactive role of C6 Dihydroceramide in apoptosis.

The experimental workflow for investigating the differential effects of C6 ceramide and C6 dihydroceramide on apoptosis is outlined below.

[Click to download full resolution via product page](#)

Figure 3: Workflow for comparing C6 Ceramide and Dihydroceramide effects.

In summary, **N-Hexanoyldihydrosphingosine** is an indispensable tool for researchers in the field of sphingolipid biology. Its well-characterized physical and chemical properties, coupled with its established role as a biologically inactive control, enable the precise dissection of

ceramide-mediated signaling pathways. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the effective utilization of **N-Hexanoyldihydrosphingosine** in scientific research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. C6 DIHYDROCERAMIDE | 171039-13-7 [amp.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Synthesis of ceramides using N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 9. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometric determination of ceramides and related lipid species in cellular extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of N-Hexanoyldihydrosphingosine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043511#physical-and-chemical-properties-of-n-hexanoyldihydrosphingosine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com